molecular formula C26H21BrN2O3S B5384516 2-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

2-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

Cat. No.: B5384516
M. Wt: 521.4 g/mol
InChI Key: GIXPWUSUPGLYCM-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a benzyloxy group, a bromomethoxyphenyl group, and a thiazolobenzimidazole core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multiple steps, starting with the preparation of the benzyloxy and bromomethoxyphenyl intermediates. These intermediates are then coupled with a thiazolobenzimidazole core under specific reaction conditions, such as the use of a base and a suitable solvent. The final step involves the formation of the methylene bridge through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in a manufacturing setting.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The benzyloxy and bromomethoxyphenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{(E)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory,

Properties

IUPAC Name

(2E)-2-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O3S/c1-15-9-20-21(10-16(15)2)29-25(30)23(33-26(29)28-20)13-18-11-19(27)24(22(12-18)31-3)32-14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXPWUSUPGLYCM-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5)OC)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5)OC)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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